(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is a chemical compound characterized by the presence of a bromophenyl group attached to a morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired morpholinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the morpholinone ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-aminoisoquinoline compounds: These compounds also contain a heterocyclic ring and are known for their kinase inhibitory activity.
Pyrimidinedione compounds: These compounds share structural similarities and are used in the treatment of hypertrophic cardiomyopathy.
Fluorophenyl pyrazin imidazo compounds: Known for their use in treating parasitic diseases.
Uniqueness
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one is unique due to its specific combination of a bromophenyl group and a morpholinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
920798-37-4 |
---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
(6S)-6-(4-bromophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m1/s1 |
InChI Key |
UXJFBEBQMWXEDT-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C[C@@H](OCC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.